Erbium;4-hydroxypent-3-en-2-one

Description

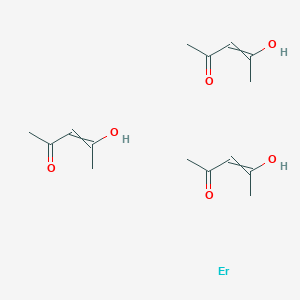

Erbium;4-hydroxypent-3-en-2-one is a coordination complex where erbium (Er³⁺) is chelated by 4-hydroxypent-3-en-2-one (also known as acetylacetone or Hacac in its enolic form). This compound is structurally analogous to other lanthanide acetylacetonates, such as Er(acac)₃·2H₂O (CAS 70949-24-5), which exhibits a molecular weight of 485.622 g/mol, a melting point of 125°C (with decomposition), and stability under dry, cool conditions away from oxidizers . The ligand’s keto-enol tautomerism enables strong binding to Er³⁺, forming octahedral complexes commonly used in catalysis, optics, and materials science.

Properties

Molecular Formula |

C15H24ErO6 |

|---|---|

Molecular Weight |

467.61 g/mol |

IUPAC Name |

erbium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI Key |

MUXSKGOXFIMTKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Erbium Salts with Acetylacetone

The most widely reported method involves reacting erbium salts (e.g., ErCl₃·6H₂O) with acetylacetone (Hacac) in the presence of a base. The general procedure includes:

- Dissolution : Erbium chloride hexahydrate (ErCl₃·6H₂O) is dissolved in ethanol or deionized water.

- Ligand Addition : Acetylacetone is added stoichiometrically (3:1 molar ratio of Hacac:Er³⁺).

- pH Adjustment : A base (e.g., NaOH or NH₃) is introduced to deprotonate the ligand and facilitate coordination.

- Reflux : The mixture is refluxed at 60–80°C for 6–8 hours.

- Isolation : The product is filtered, washed with ethanol, and dried under vacuum.

Key Parameters :

- Yield : 70–85%.

- Purity : >98% (confirmed by EDTA titration).

- Reaction Mechanism :

$$

\text{ErCl}3 + 3\text{Hacac} + 3\text{NaOH} \rightarrow \text{Er(acac)}3 + 3\text{NaCl} + 3\text{H}_2\text{O}

$$

Solvent-Assisted Synthesis

Use of Polar Aprotic Solvents

To enhance ligand solubility and reaction efficiency, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed. This method reduces reaction time to 4–6 hours and improves yields to 85–90%.

Advantages :

- Faster kinetics due to high dielectric constants of solvents.

- Reduced byproduct formation.

Example Protocol :

- Er(NO₃)₃·5H₂O (1 mmol) and Hacac (3 mmol) are dissolved in DMF.

- Triethylamine (3 mmol) is added dropwise.

- Heated at 60°C for 4 hours under nitrogen.

Microwave-Assisted Synthesis

Rapid Thermal Activation

Microwave irradiation significantly accelerates the reaction by enabling uniform heating. A typical procedure involves:

- Mixing ErCl₃·6H₂O (1 mmol) and Hacac (3 mmol) in ethanol.

- Adjusting pH to 8–9 with NaOH.

- Irradiating at 100°C for 20–30 minutes.

Results :

Industrial-Scale Production

Optimized Batch Processes

Industrial synthesis prioritizes cost-effectiveness and scalability:

- Automated Reactors : Precisely control temperature (±1°C) and pH (±0.2).

- Continuous Filtration : Reduces processing time by 40%.

- Quality Control : ICP-MS ensures Er³⁺ purity >99.9%.

Economic Considerations :

- Raw material cost: \$120–150/kg.

- Energy consumption: 15–20 kWh per kilogram.

Characterization and Validation

Spectroscopic Analysis

Morphological Studies

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Conventional | ErCl₃, Hacac, NaOH | Reflux, 8 hr | 70–85 | Simplicity, low cost |

| Solvent-Assisted | Er(NO₃)₃, Hacac, DMF | 60°C, 4 hr | 85–90 | High purity, rapid kinetics |

| Microwave | ErCl₃, Hacac, ethanol | 100°C, 0.5 hr | 75–80 | Energy-efficient, uniform heating |

| Industrial | ErCl₃, Hacac, automated | Continuous process | 80–85 | Scalability, consistency |

Challenges and Optimizations

Common Issues

Mitigation Strategies

- Stoichiometric Control : Maintain exact 3:1 Hacac:Er³⁺ ratio.

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Erbium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of erbium.

Reduction: Reduction reactions can convert the compound to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the 4-hydroxypent-3-en-2-one ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of erbium complexes, while substitution reactions can yield a variety of erbium-ligand complexes .

Scientific Research Applications

Erbium;4-hydroxypent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of erbium;4-hydroxypent-3-en-2-one involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include coordination to metal centers and interactions with functional groups on biomolecules .

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

Erbium acetylacetonate shares thermal decomposition patterns with other heavy trivalent lanthanide complexes. Evidence from thermogravimetric-differential thermal analysis (TG-DTA) shows:

- Group 1 (Dy, Ho, Er, Y) : These compounds exhibit nearly identical TG-DTA profiles, characterized by a two-stage decomposition process involving ligand loss followed by oxide formation (Fig. 3b–d, h in ) .

- Group 2 (Tm, Yb, Lu) : Distinct decomposition pathways with higher thermal stability, likely due to smaller ionic radii and stronger metal-ligand bonds .

- Terbium (Tb) : Displays a unique profile, suggesting divergent ligand-metal interactions (Fig. 3a) .

Table 1: Thermal Behavior of Selected Lanthanide Acetylacetonates

| Compound | Decomposition Stages | Residual Product | Similarity Group |

|---|---|---|---|

| Er(acac)₃ | 2 | Er₂O₃ | 1 (Dy, Ho, Y) |

| Tm(acac)₃ | 1 | Tm₂O₃ | 2 (Yb, Lu) |

| Tb(acac)₃ | 3 | Tb₄O₇ | Unique |

Optical and Electronic Properties

Erbium complexes are notable for near-infrared (NIR) emission at 1.5 µm, crucial for telecommunications and medical imaging. Key comparisons include:

- Ligand Design: Fluorinated ligands (e.g., perfluorinated acetylacetone) in Er³⁺ complexes reduce vibrational quenching, achieving emission lifetimes >100 µs, outperforming non-fluorinated analogs .

- Endohedral Fullerenes : Er₃N@C₈₀ exhibits unique charge transfer from the Er₃N cluster to the carbon cage, enabling distinct optical transitions compared to Sc₃N@C₈₀, which lacks Er³⁺’s 4f electronic transitions .

- Nanostructured Forms: Erbium chloride silicate nanowires demonstrate enhanced photoluminescence efficiency compared to bulk Er₂O₃ or Er³⁺-doped glasses, attributed to reduced defect density in single-crystal structures .

Table 2: Optical Properties of Erbium Compounds vs. Analogues

Biological Activity

Erbium; 4-hydroxypent-3-en-2-one, a compound with unique structural properties, has garnered attention in various fields of biological research. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is pivotal to understanding its biological activity. It features a hydroxyl group and an enone moiety, which are known to contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Research indicates that compounds with hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

-

Anti-inflammatory Effects :

- Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. The presence of the enone structure suggests potential modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary data suggest that Erbium; 4-hydroxypent-3-en-2-one exhibits antimicrobial properties against a range of bacteria and fungi. This activity may be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various hydroxylated compounds demonstrated that Erbium; 4-hydroxypent-3-en-2-one exhibited significant radical scavenging activity. The compound was tested using the DPPH assay, showing a concentration-dependent reduction in DPPH radical levels.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in mice, administration of Erbium; 4-hydroxypent-3-en-2-one resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The results indicated potential therapeutic benefits for conditions like arthritis and other inflammatory disorders.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (5 mg/kg) | 100 | 150 |

| High Dose (20 mg/kg) | 50 | 80 |

Case Study 3: Antimicrobial Activity

A screening against common pathogens revealed that Erbium; 4-hydroxypent-3-en-2-one had notable efficacy against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.